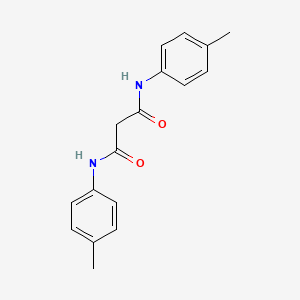

4-méthylquinolin-8-amine

Vue d'ensemble

Description

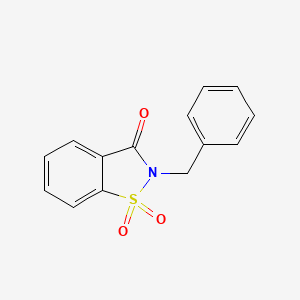

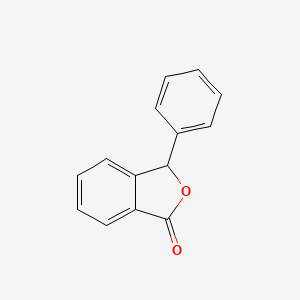

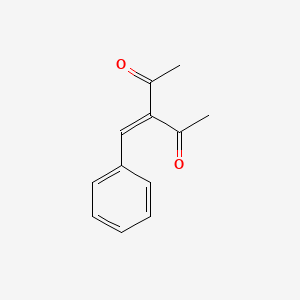

The compound "8-Quinolinamine, 4-methyl-" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine and materials science. The specific compound is a methylated form of quinolinamine, indicating the presence of a methyl group attached to the quinoline ring structure.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with substitutions at various positions on the quinoline ring, is of significant interest due to their pharmacological properties. For instance, a series of 2-substituted analogues of a quinoline compound with antimalarial activity was prepared, demonstrating the importance of structural modifications in enhancing biological activity . The synthesis of these compounds often involves the reaction of halogenated quinolines with various reagents to introduce different functional groups.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the X-ray crystal structure of a technetium(V) complex with a 2-methyl-8-quinolinolate ligand revealed a distorted-octahedral coordination geometry, highlighting the impact of the quinoline structure on the coordination environment of metal ions . The structural aspects of metal complexes containing 8-quinolinolate ligands are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Quinoline derivatives undergo a range of chemical reactions, which can be influenced by the nature of the substituents on the quinoline ring. For example, the reactivity of a bifunctional ambiphilic molecule based on 8-quinoline was studied, showing rapid hydrolysis compared to other triorganoboranes and the formation of coordination complexes with various metals . The ambiphilic nature of such molecules can lead to interesting reactivity patterns, including water activation and protodeboronation.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. Methylation of the 8-quinolinol ligand has been shown to affect photoluminescence, electroluminescence, and thermal properties of metal tris(8-quinolinolato) chelates . The position of methylation can significantly influence these properties, with some methylated derivatives exhibiting lower melting points and higher glass transition temperatures, indicating weaker intermolecular interactions and potential implications for material properties and device performance .

Applications De Recherche Scientifique

Agents anticancéreux

Les amines de quinoléine, y compris la 4-méthylquinolin-8-amine, ont été étudiées pour leur potentiel en tant qu'agents anticancéreux . Une série de 2-chloro N-substituées amino quinoléines ont été préparées et criblées contre une lignée cellulaire de cancer du poumon non à petites cellules, A549 . L'un des composés, la 2-chloro-8-méthyl-N-(quinolin-5-yl)quinolin-4-amine, s'est avéré actif avec une valeur de concentration d'inhibition (IC50) de 29,4 μM . Les études d'amarrage moléculaire avec les protéines prédominantes de la voie PI3K/AKT/mTOR ont également révélé une énergie de liaison moindre avec ce composé .

Découverte de médicaments

La quinoléine est devenue un composé hétérocyclique essentiel en raison de ses applications polyvalentes dans les domaines de la chimie organique industrielle et synthétique . C'est un échafaudage vital pour les pistes de découverte de médicaments et joue un rôle majeur dans le domaine de la chimie médicinale . L'activité anticancéreuse de l'échafaudage de la quinoléine s'est avérée dépendante de la position des substituants .

Activités biologiques et pharmaceutiques

La quinoléine et ses dérivés, y compris la this compound, présentent des activités biologiques et pharmaceutiques potentielles . Ils sont utilisés comme des noms alternatifs pour la quinoléine . La quinoléine est un segment essentiel des composés naturels et synthétiques .

Agents antimalariens

Les composés à base de 4-aminoquinoléine sont connus pour leurs activités antimalariennes . Ils ont été développés avec une activité antiproliférative in vitro puissante contre les lignées cellulaires de cancer du poumon, du côlon et du foie .

Agents antimicrobiens

Les composés de 4-aminoquinoléine présentent également des activités antimicrobiennes . Ils ont montré des valeurs de cytotoxicité remarquables par rapport à la doxorubicine dans les lignées cellulaires MCF-7 .

Protocoles de synthèse

Une large gamme de protocoles de synthèse ont été rapportés dans la littérature pour la construction de l'échafaudage de la quinoléine . Par exemple, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller et Conrad Limpach sont des protocoles de synthèse classiques bien connus utilisés jusqu'à présent pour la construction de l'échafaudage principal de la quinoléine .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Quinolinamine, 4-methyl- could be in the development of new drugs and in various applications in the field of synthetic organic chemistry.

Analyse Biochimique

Biochemical Properties

8-Quinolinamine, 4-methyl- plays a significant role in various biochemical reactions. It has been shown to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . The compound interacts with several enzymes and proteins involved in the parasite’s metabolic pathways, inhibiting their function and leading to the parasite’s death. Additionally, 8-Quinolinamine, 4-methyl- has demonstrated antifungal and antibacterial activities, interacting with enzymes and proteins in these organisms to disrupt their cellular processes .

Cellular Effects

The effects of 8-Quinolinamine, 4-methyl- on various cell types and cellular processes are profound. In Plasmodium species, the compound disrupts the parasite’s metabolic pathways, leading to its death . In fungal and bacterial cells, 8-Quinolinamine, 4-methyl- interferes with cell wall synthesis and other essential cellular processes, resulting in cell death . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antimicrobial properties .

Molecular Mechanism

At the molecular level, 8-Quinolinamine, 4-methyl- exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For example, in Plasmodium species, the compound inhibits enzymes involved in heme detoxification, leading to the accumulation of toxic heme and the parasite’s death . Additionally, 8-Quinolinamine, 4-methyl- can induce changes in gene expression, further enhancing its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Quinolinamine, 4-methyl- have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that 8-Quinolinamine, 4-methyl- can have lasting effects on cellular function, particularly in inhibiting the growth and proliferation of microbial cells . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 8-Quinolinamine, 4-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Plasmodium species and other microorganisms without causing significant toxicity . At higher doses, 8-Quinolinamine, 4-methyl- can exhibit toxic effects, including damage to host tissues and organs . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

8-Quinolinamine, 4-methyl- is involved in several metabolic pathways, particularly in microorganisms. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of essential biomolecules . For example, in Plasmodium species, 8-Quinolinamine, 4-methyl- inhibits enzymes involved in heme detoxification, leading to the accumulation of toxic heme . These interactions disrupt the parasite’s metabolic flux and contribute to its death.

Transport and Distribution

The transport and distribution of 8-Quinolinamine, 4-methyl- within cells and tissues are critical for its biological activity. The compound is transported into cells via specific transporters and binding proteins . Once inside the cell, 8-Quinolinamine, 4-methyl- can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of the compound within tissues also influences its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 8-Quinolinamine, 4-methyl- is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, in Plasmodium species, 8-Quinolinamine, 4-methyl- localizes to the parasite’s digestive vacuole, where it inhibits heme detoxification . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

4-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIMCEIADALFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069632 | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62748-01-0 | |

| Record name | 4-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62748-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062748010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-4-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

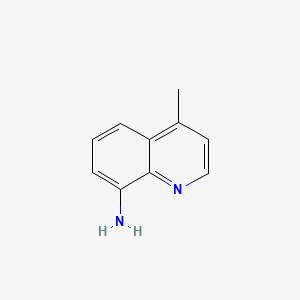

Q1: What is the main application of 8-Aminolepidine highlighted in the provided research?

A1: The research primarily focuses on utilizing 8-Aminolepidine as a starting material for the synthesis of 4-Methyl-1,10-phenanthroline. Specifically, one study details an efficient synthesis method where 8-Aminolepidine reacts with glycerol in the presence of sodium iodide to yield 4-Methyl-1,10-phenanthroline. [] This highlights the role of 8-Aminolepidine as a valuable precursor in organic synthesis.

Q2: Can you elaborate on the synthesis of 4-Methyl-1,10-phenanthroline from 8-Aminolepidine?

A2: While the provided abstracts offer limited procedural details, they indicate that 8-Aminolepidine [, ] reacts with glycerol [] in the presence of sodium iodide [] to produce 4-Methyl-1,10-phenanthroline. The reaction likely involves a condensation and cyclization mechanism. Further investigation into the full-text articles is recommended for a comprehensive understanding of the reaction conditions and mechanism.

Q3: Besides 4-Methyl-1,10-phenanthroline, are there other derivatives synthesized from 8-Aminolepidine mentioned in the research?

A3: Yes, the research mentions derivatives of 6-methoxy-8-aminolepidine. [, , ] While the specific derivatives are not detailed in the abstracts, this suggests that 8-Aminolepidine can undergo further modifications, broadening its synthetic utility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)

![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)